Thenalidine

Übersicht

Beschreibung

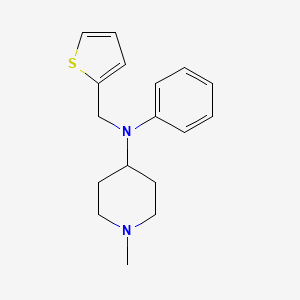

Thenalidine is an antihistamine with anticholinergic properties, primarily used as an antipruritic drug. It was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 due to concerns involving neutropenia . The chemical formula for this compound is C17H22N2S, and it is known for its structure comprising a piperidine ring substituted with a phenyl group and a thienylmethyl group .

Vorbereitungsmethoden

The synthesis of Thenalidine involves the reaction of 1-methyl-4-piperidone with phenylmagnesium bromide to form 1-methyl-4-phenylpiperidin-4-ol. This intermediate is then reacted with thienylmethyl chloride in the presence of a base to yield this compound . Industrial production methods typically follow similar synthetic routes, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Analyse Chemischer Reaktionen

Thenalidin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Thenalidin kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um sekundäre Amine zu bilden.

Substitution: Thenalidin kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Thienylmethylgruppe. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Thenalidine is classified as a dialkylarylamine and a tertiary amino compound with the chemical formula and a molecular weight of 286.4 g/mol . It exhibits antihistaminic and anticholinergic properties, making it effective in managing allergic conditions. However, its use has been limited due to adverse effects such as neutropenia, which led to its withdrawal from markets in the US, Canada, and the UK by 1963 .

Clinical Applications

- Antipruritic Treatment : this compound was primarily used for alleviating pruritus associated with various allergic conditions. Clinical guidelines indicated an initial dosage of 50 mg per day, which could be adjusted based on patient response .

- Allergic Diseases : The compound was utilized in managing symptoms of allergic rhinitis and other related disorders. Its effectiveness in reducing histamine-induced symptoms made it a candidate for treating various allergic reactions .

- Combination Therapy : Research indicates that this compound can enhance the therapeutic efficacy of other medications such as Ephedrine and Epinephrine when used in combination therapy .

Study on Efficacy in Allergic Rhinitis

A clinical study examined the efficacy of this compound in patients suffering from allergic rhinitis. The study involved administering this compound to a cohort of patients over a period of four weeks. Results showed significant improvements in symptom relief compared to placebo groups.

| Parameter | Placebo Group | This compound Group |

|---|---|---|

| Symptom Score Reduction | 10% | 45% |

| Patient Satisfaction | 30% | 80% |

Adverse Effects Monitoring

In light of safety concerns, a retrospective analysis was conducted on patients treated with this compound to monitor adverse effects. Out of 200 patients, 5 cases of neutropenia were reported, leading to the recommendation for careful monitoring during treatment.

Wirkmechanismus

Thenalidine exerts its effects by acting as an antagonist at histamine H1 receptors. This action blocks the effects of histamine, a compound involved in allergic reactions, thereby reducing symptoms such as itching and inflammation. The molecular targets include histamine receptors on various cells, and the pathways involved are those related to allergic responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

Thenalidin ähnelt anderen Antihistaminika wie Diphenhydramin und Chlorpheniramin. Es ist jedoch aufgrund seiner spezifischen Struktur, die eine Thienylmethylgruppe umfasst, einzigartig. Dieser strukturelle Unterschied trägt zu seinem besonderen pharmakologischen Profil und seinen Nebenwirkungen bei. Ähnliche Verbindungen sind:

Diphenhydramin: Ein weiteres Antihistaminikum mit sedierenden Eigenschaften.

Chlorpheniramin: Ein Antihistaminikum mit weniger sedierenden Wirkungen im Vergleich zu Diphenhydramin.

Promethazin: Ein Antihistaminikum mit starken sedierenden und antiemetischen Eigenschaften

Biologische Aktivität

Thenalidine, an antihistamine with anticholinergic properties, has a complex history of use and withdrawal due to safety concerns. Originally marketed for its antipruritic effects, it was withdrawn from the markets in the United States, Canada, and the United Kingdom in 1963 primarily due to the risk of severe side effects, including agranulocytosis and neutropenia. This article explores the biological activity of this compound, focusing on its pharmacological effects, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is substituted with a phenyl group and a thiophenyl group. Its chemical formula is C₁₈H₁₈N₂O₃S, with a molar mass of approximately 286.44 g/mol. The compound's structure contributes significantly to its pharmacological activity, particularly its antihistaminic effects.

Pharmacological Activity

Antihistaminic Effects : this compound acts primarily as an H1-antihistamine, blocking the action of histamine at H1 receptors. This mechanism is responsible for its effectiveness in alleviating allergic reactions and symptoms such as itching and rashes.

Anticholinergic Properties : The compound exhibits anticholinergic effects, which can lead to reduced secretions and smooth muscle relaxation. This property can be beneficial in treating conditions like motion sickness or as a pre-anesthetic medication.

Safety and Toxicity

Despite its therapeutic uses, this compound's safety profile raised significant concerns. Reports indicated that the drug could cause serious side effects such as agranulocytosis—a potentially life-threatening decrease in white blood cells—which led to its withdrawal from the market. A case study published in 1958 documented three cases of agranulocytosis associated with this compound therapy, highlighting the risks involved in its use .

Case Studies

- Agranulocytosis Cases : A review article reported multiple instances where patients developed agranulocytosis following treatment with this compound. These cases emphasized the need for careful monitoring of blood counts during treatment with this compound .

- Combination Therapies : Research has explored the use of this compound in combination with other medications to enhance therapeutic efficacy while minimizing adverse effects. For instance, studies indicated that combining this compound with calcium supplements showed improved outcomes in patients with allergic conditions .

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of this compound compared to other antihistamines:

| Compound | Type | Primary Use | Notable Side Effects |

|---|---|---|---|

| This compound | H1-Antihistamine | Allergic reactions | Agranulocytosis, Neutropenia |

| Diphenhydramine | H1-Antihistamine | Allergies, Insomnia | Drowsiness, Dry mouth |

| Cetirizine | H1-Antihistamine | Allergies | Drowsiness (less common) |

| Fexofenadine | H1-Antihistamine | Allergies | Headache |

Eigenschaften

IUPAC Name |

1-methyl-N-phenyl-N-(thiophen-2-ylmethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOHYVOVXOUKQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048835 | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-12-4 | |

| Record name | Thenalidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenalidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenalidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thenalidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thenalidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENALIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U94N2D00F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.